四苯基四苯并卟啉铂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

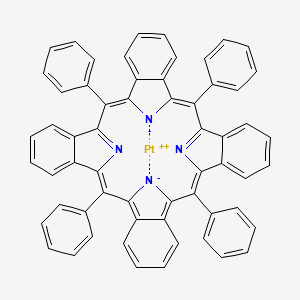

Pt-tetraphenyltetrabenzoporphyrin is a platinum-based porphyrin compound known for its unique photophysical properties. It is a derivative of tetraphenyltetrabenzoporphyrin, where the central metal ion is platinum. This compound has garnered significant interest due to its applications in photodynamic therapy, organic light-emitting diodes (OLEDs), and as a photosensitizer in various chemical reactions .

科学研究应用

Pt-tetraphenyltetrabenzoporphyrin has a wide range of applications in scientific research:

Medicine: Its photophysical properties make it suitable for use in imaging and diagnostic applications.

生化分析

Biochemical Properties

Pt-tetraphenyltetrabenzoporphyrin plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy and biochemical sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its porphyrin ring structure and platinum center. The interactions often involve coordination bonds with metal ions and π-π stacking with aromatic amino acids. For instance, Pt-tetraphenyltetrabenzoporphyrin can bind to heme-containing proteins, influencing their function and activity . Additionally, it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can further interact with cellular components .

Cellular Effects

Pt-tetraphenyltetrabenzoporphyrin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Upon light activation, Pt-tetraphenyltetrabenzoporphyrin generates ROS, which can induce oxidative stress and trigger apoptosis in cancer cells . This compound also affects cell signaling pathways by interacting with key proteins and enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states and downstream signaling events . Furthermore, Pt-tetraphenyltetrabenzoporphyrin can modulate gene expression by binding to DNA and influencing transcriptional activity .

Molecular Mechanism

The molecular mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pt-tetraphenyltetrabenzoporphyrin can bind to DNA through intercalation or groove binding, affecting the transcriptional machinery and gene expression . Additionally, it can inhibit the activity of enzymes such as topoisomerases, leading to DNA damage and cell death . The generation of ROS upon light activation further contributes to its cytotoxic effects by inducing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pt-tetraphenyltetrabenzoporphyrin can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under physiological conditions, but prolonged exposure to light and oxygen can lead to degradation and reduced efficacy . In in vitro and in vivo studies, Pt-tetraphenyltetrabenzoporphyrin has shown sustained cytotoxic effects over time, with long-term exposure resulting in cumulative damage to cellular components . These temporal effects highlight the importance of optimizing experimental conditions to maintain the compound’s stability and efficacy.

Dosage Effects in Animal Models

The effects of Pt-tetraphenyltetrabenzoporphyrin vary with different dosages in animal models. At low doses, this compound can selectively target cancer cells and induce apoptosis without causing significant toxicity to normal tissues . At high doses, Pt-tetraphenyltetrabenzoporphyrin can exhibit toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, while exceeding this threshold can lead to adverse effects. These findings underscore the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

Pt-tetraphenyltetrabenzoporphyrin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, Pt-tetraphenyltetrabenzoporphyrin can affect metabolite levels by altering the expression of genes encoding metabolic enzymes . These interactions highlight the compound’s potential to modulate cellular energy production and metabolic homeostasis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the metallation of tetraphenyltetrabenzoporphyrin with platinum salts. One common method is the reaction of tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a solvent such as dimethylformamide (DMF) or phenol . The reaction is usually carried out under reflux conditions to ensure complete metallation.

Industrial Production Methods

Industrial production of Pt-tetraphenyltetrabenzoporphyrin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and achieve the desired product quality .

化学反应分析

Types of Reactions

Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the platinum ion, which can facilitate electron transfer processes .

Common Reagents and Conditions

Oxidation: Pt-tetraphenyltetrabenzoporphyrin can be oxidized using reagents such as bromine in chloroform.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve the replacement of peripheral phenyl groups with other functional groups using reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield Pt(IV) derivatives, while substitution reactions can introduce various functional groups onto the porphyrin ring .

作用机制

The mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves its ability to absorb light and transfer energy to other molecules. Upon light absorption, the compound transitions to an excited state, which can then transfer energy to nearby molecules, generating reactive oxygen species or facilitating other photochemical reactions . This energy transfer process is crucial for its applications in photodynamic therapy and photochemical upconversion .

相似化合物的比较

Similar Compounds

Zinc-tetraphenyltetrabenzoporphyrin: Similar in structure but with zinc as the central metal ion.

Nickel-tetraphenyltetrabenzoporphyrin: Contains nickel instead of platinum.

Palladium-tetraphenyltetrabenzoporphyrin: Palladium-based variant with similar photophysical properties.

Uniqueness

Pt-tetraphenyltetrabenzoporphyrin is unique due to the presence of the platinum ion, which enhances its photophysical properties and makes it more efficient in energy transfer processes compared to its zinc, nickel, and palladium counterparts . This uniqueness is particularly valuable in applications requiring high-efficiency light emission and energy transfer.

属性

IUPAC Name |

platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSINHKCRBEPDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H36N4Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Pt(tpbp) in OLETs and what kind of emission does it produce?

A1: Pt(tpbp) acts as a phosphorescent dopant in the emissive layer of OLETs. [, ] When incorporated into a host material like poly(alkylfluorene), Pt(tpbp) facilitates near-infrared (NIR) emission. [] This NIR emission is valuable for various applications, including night vision technologies and telecommunications.

Q2: How does the fabrication method using fluorine-based solvents impact the performance of OLETs incorporating Pt(tpbp)?

A2: Using a fluorine-based solvent, specifically CF3CH2OCF2CHF2 (AGC, AE‐3000), during the fabrication of the poly(methyl methacrylate) (PMMA) gate dielectric is crucial for preventing intermixing between the dielectric and emissive layers in top-gated OLETs. [] This lack of intermixing leads to improved device performance, evidenced by a higher external quantum efficiency of approximately 1% observed in OLETs with Pt(tpbp) doped into a poly(alkylfluorene) layer. [] This approach highlights the importance of carefully chosen fabrication techniques for optimizing the performance of OLET devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。